molecular formula C8H7ClO3 B181698 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone CAS No. 63704-55-2

2-Chloro-1-(2,3-dihydroxyphenyl)ethanone

Cat. No. B181698
CAS RN: 63704-55-2
M. Wt: 186.59 g/mol
InChI Key: CNOGWTRHJRGQKY-UHFFFAOYSA-N
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Description

“2-Chloro-1-(2,3-dihydroxyphenyl)ethanone” is a chemical compound with the molecular formula C8H7ClO3 . It has a molecular weight of 186.59 . It is also known by other synonyms such as “2-chloro-1-(2,3-dihydroxyphenyl)ethan-1-one” and "2-chloro-1-(2,3-dihydroxyphenyl)ethanone" .


Molecular Structure Analysis

The molecular structure of “2-Chloro-1-(2,3-dihydroxyphenyl)ethanone” consists of an ethanone group (C2H3O) attached to a chloro group (Cl) and a 2,3-dihydroxyphenyl group (C6H4(OH)2) .


Physical And Chemical Properties Analysis

“2-Chloro-1-(2,3-dihydroxyphenyl)ethanone” is a solid at room temperature . It has a molecular weight of 186.59 and a molecular formula of C8H7ClO3 .

Safety And Hazards

When handling “2-Chloro-1-(2,3-dihydroxyphenyl)ethanone”, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Future Directions

As for future directions, more research is needed to fully understand the properties and potential applications of “2-Chloro-1-(2,3-dihydroxyphenyl)ethanone”. It’s important to note that this compound is currently used for R&D purposes only .

properties

IUPAC Name

2-chloro-1-(2,3-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,10,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOGWTRHJRGQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60213119
Record name Pyrocatechol, 3-chloroacetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(2,3-dihydroxyphenyl)ethanone

CAS RN

63704-55-2
Record name Pyrocatechol, 3-chloroacetyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063704552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrocatechol, 3-chloroacetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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